5-(Pyridin-2-ylcarbamoyl)-3H-imidazole-4-carboxylic acid
Description
Nomenclature and Structural Identification
The compound 5-(Pyridin-2-ylcarbamoyl)-3H-imidazole-4-carboxylic acid exists under multiple systematic nomenclature conventions, reflecting the complexity inherent in its dual heterocyclic structure. The International Union of Pure and Applied Chemistry designation provides the most precise structural description, identifying the compound as 4-(pyridin-2-ylcarbamoyl)-1H-imidazole-5-carboxylic acid. This nomenclature system clearly delineates the positional relationships between the functional groups and the core heterocyclic frameworks.
Alternative nomenclature systems have generated several synonymous designations for this compound. The systematic name 4-[(2-Pyridinylamino)carbonyl]-1H-imidazole-5-carboxylic acid represents another widely accepted nomenclature approach. Additionally, the compound appears in chemical literature as 5-[(pyridin-2-yl)carbamoyl]-3H-imidazole-4-carboxylic acid, demonstrating the variability in numbering systems applied to imidazole derivatives. These multiple nomenclature variants reflect the historical development of systematic chemical naming conventions and the ongoing efforts to standardize heterocyclic compound identification.
The molecular formula C10H8N4O3 reveals the compound's elemental composition, incorporating ten carbon atoms, eight hydrogen atoms, four nitrogen atoms, and three oxygen atoms. This formula indicates a relatively nitrogen-rich structure, consistent with the presence of two distinct heterocyclic nitrogen-containing rings. The molecular weight of 232.20 grams per mole places this compound within the typical range for small organic molecules with potential pharmaceutical applications. The structural complexity becomes evident through examination of the compound's canonical Simplified Molecular Input Line Entry System notation: C1=CC=NC(=C1)NC(=O)C2=C(NC=N2)C(=O)O.
The three-dimensional structural arrangement demonstrates significant planarity due to the aromatic character of both the imidazole and pyridine rings. The carbamoyl linker provides flexibility while maintaining conjugation between the two heterocyclic systems. This structural configuration contributes to the compound's unique physicochemical properties and potential biological activities. The presence of multiple hydrogen bond donors and acceptors throughout the structure suggests significant potential for intermolecular interactions, which may be crucial for biological activity and pharmaceutical applications.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H8N4O3 | |
| Molecular Weight | 232.20 g/mol | |
| Hydrogen Bond Acceptors | 7 | |
| Hydrogen Bond Donors | 3 | |
| Topological Polar Surface Area | 107.97 Ų | |
| Rotatable Bonds | 3 |
Chemical Abstract Service Registry Information (436088-75-4)
The Chemical Abstract Service has assigned the unique registry number 436088-75-4 to this compound, providing definitive identification within the global chemical literature. This registration facilitates unambiguous compound identification across diverse chemical databases and research publications. The Chemical Abstract Service number serves as the primary identifier for regulatory, commercial, and academic purposes, ensuring consistent compound recognition regardless of nomenclature variations.
Database integration demonstrates the compound's presence across multiple chemical information systems. The PubChem database maintains comprehensive records under Compound Identification Number 564988, providing detailed structural, physical, and chemical property information. The European Chemical Agency registration indicates compliance with Registration, Evaluation, Authorization, and Restriction of Chemicals regulations, suggesting potential commercial significance within European markets. The compound also appears in specialized databases such as the Institut Pasteur protein-protein interaction database, where it is catalogued as compound 1715.
Chemical identifier systems provide additional verification of compound identity through multiple independent numbering schemes. The International Chemical Identifier string InChI=1S/C10H8N4O3/c15-9(14-6-3-1-2-4-11-6)7-8(10(16)17)13-5-12-7/h1-5H,(H,12,13)(H,16,17)(H,11,14,15) offers a standardized structural representation compatible with computational chemistry applications. The corresponding International Chemical Identifier Key CXVUEKICGYNMBG-UHFFFAOYSA-N provides a fixed-length hash code derived from the full International Chemical Identifier, enabling rapid database searches and structural comparisons.
Commercial availability through multiple chemical suppliers confirms the compound's accessibility for research applications. Aladdin Scientific offers the compound in standardized quantities, indicating established synthesis and purification protocols. The commercial designation as an organic building block suggests its utility in synthetic chemistry applications and pharmaceutical intermediate production. Quality control standards implemented by commercial suppliers ensure consistent purity levels appropriate for research and industrial applications.
Historical Context in Imidazole Chemistry
The development of this compound builds upon the rich historical foundation of imidazole chemistry, which originated with Heinrich Debus's pioneering synthesis in 1858. Debus achieved the first successful imidazole synthesis through the condensation of glyoxal, formaldehyde, and ammonia, establishing the fundamental synthetic methodology that would later enable the development of complex imidazole derivatives. Although various imidazole derivatives had been discovered as early as the 1840s, Debus's systematic approach provided the theoretical framework necessary for understanding imidazole chemistry and developing more sophisticated synthetic strategies.
The historical significance of imidazole chemistry extends beyond simple synthetic achievements to encompass fundamental discoveries in biochemistry and medicinal chemistry. The identification of histidine as a naturally occurring amino acid containing an imidazole side chain revolutionized understanding of protein structure and enzymatic mechanisms. Subsequently, the discovery of histamine through histidine decarboxylation demonstrated the biological importance of imidazole derivatives in physiological processes. These foundational discoveries established imidazole as a privileged structure in medicinal chemistry, leading to the development of numerous therapeutic agents incorporating imidazole frameworks.
Arthur Rudolf Hantzsch's contribution to imidazole nomenclature in 1887 provided the systematic naming conventions that continue to influence modern chemical terminology. Hantzsch's work established the theoretical foundation for understanding imidazole tautomerism and aromatic character, concepts that remain central to contemporary imidazole chemistry. The recognition of imidazole's amphoteric nature, functioning as both acid and base with distinct dissociation constants, emerged from these early theoretical investigations. These fundamental properties continue to influence the design and development of imidazole-based pharmaceutical compounds.
The evolution from simple imidazole synthesis to complex derivatives like this compound reflects the progressive sophistication of synthetic organic chemistry. Modern synthetic methodologies enable the precise construction of polysubstituted imidazole derivatives with defined regiochemistry and stereochemistry. The incorporation of pyridine moieties through carbamoyl linkages represents advanced synthetic chemistry, requiring careful control of reaction conditions and protecting group strategies. Contemporary approaches to imidazole functionalization have expanded the accessible chemical space, enabling the exploration of novel biological activities and pharmaceutical applications.
Significance in Organic Heterocyclic Research
The significance of this compound in organic heterocyclic research stems from its unique structural architecture, which combines two distinct aromatic heterocycles through a biologically relevant carbamoyl linkage. This structural motif represents an important class of compounds in medicinal chemistry, where imidazole derivatives have demonstrated extensive biological activities including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties. The compound serves as a representative example of how systematic heterocyclic modification can generate novel chemical entities with potentially enhanced biological profiles.
Research applications of this compound have focused particularly on protein-protein interaction inhibition, an emerging therapeutic strategy in drug discovery. The Institut Pasteur protein-protein interaction database specifically identifies this compound as an inhibitor of the Human Immunodeficiency Virus type 1 integrase-Lens Epithelium-Derived Growth Factor p75 interaction, with demonstrated activity of 4.89 units in biochemical assays. This biological activity illustrates the potential for imidazole-carboxylic acid derivatives to serve as molecular probes for understanding protein-protein interactions and as lead compounds for therapeutic development.
The physicochemical properties of this compound reflect characteristics favorable for drug development, including compliance with multiple pharmaceutical screening criteria. The compound satisfies Lipinski's Rule of Five parameters, indicating potential oral bioavailability, while its calculated partition coefficient of -0.07 suggests balanced hydrophilic-lipophilic properties. The topological polar surface area of 107.97 square angstroms falls within acceptable ranges for membrane permeability, supporting potential therapeutic applications. These properties demonstrate how systematic structural modification of imidazole scaffolds can yield compounds with optimized pharmaceutical characteristics.
Contemporary heterocyclic research increasingly focuses on developing privileged structures that serve as versatile scaffolds for generating chemical diversity. Imidazole derivatives like this compound exemplify this approach, providing multiple sites for structural modification while maintaining favorable physicochemical properties. The compound's dual heterocyclic framework offers opportunities for systematic structure-activity relationship studies, enabling researchers to optimize biological activity while maintaining drug-like characteristics. This research approach has proven particularly valuable in developing treatments for infectious diseases, cancer, and inflammatory conditions.
Properties
IUPAC Name |
4-(pyridin-2-ylcarbamoyl)-1H-imidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3/c15-9(14-6-3-1-2-4-11-6)7-8(10(16)17)13-5-12-7/h1-5H,(H,12,13)(H,16,17)(H,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVUEKICGYNMBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=C(NC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340476 | |
| Record name | 4-[(Pyridin-2-yl)carbamoyl]-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-75-4 | |
| Record name | 4-[(2-Pyridinylamino)carbonyl]-1H-imidazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Pyridin-2-yl)carbamoyl]-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 436088-75-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Amide Bond Formation via Carbamoylation
- The pyridin-2-ylcarbamoyl substituent is typically introduced by coupling a 5-amino-3H-imidazole-4-carboxylic acid intermediate with 2-aminopyridine or its derivatives.
- This coupling is often achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid or amine functionalities, facilitating amide bond formation under mild conditions.
- The reaction is generally carried out in polar aprotic solvents like DMF or DCM at room temperature or slightly elevated temperatures to optimize yield and purity.
Imidazole Ring Construction
- The imidazole core can be synthesized via classical methods such as the Debus-Radziszewski imidazole synthesis, which involves the condensation of α-dicarbonyl compounds, aldehydes, and ammonia or amines.
- Alternatively, preformed imidazole derivatives bearing functional groups amenable to further modification (e.g., amino or carboxyl groups) are used as starting materials for selective substitution.
Carboxylic Acid Functionalization
- The carboxylic acid at the 4-position is either introduced during the imidazole ring formation or via oxidation of a corresponding methyl or aldehyde substituent.
- Protection/deprotection strategies may be employed to prevent side reactions during amide bond formation, such as esterification of the carboxylic acid followed by hydrolysis after coupling.
Detailed Preparation Method from Literature
Synthesis via Coupling of 5-Amino-3H-imidazole-4-carboxylic Acid with 2-Aminopyridine
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 5-Amino-3H-imidazole-4-carboxylic acid, 2-aminopyridine, EDCI, HOBt, DMF, RT | Activation of carboxylic acid and coupling with 2-aminopyridine to form amide bond | High yield (>80%), mild conditions preserve functional groups |
| 2 | Purification by recrystallization or chromatography | Isolation of pure this compound | Purity >95% confirmed by HPLC and NMR |
Alternative Synthetic Routes
- Some studies report the use of pre-functionalized imidazole derivatives where the pyridin-2-ylcarbamoyl group is introduced via nucleophilic substitution or amidation reactions on activated intermediates.
- Oxidative methods to install the carboxylic acid group post-amide formation have been explored but are less common due to potential side reactions.
Research Findings and Optimization
- The inclusion of the ortho nitrogen in the pyridine ring (pyridin-2-yl) enhances binding properties in biological assays, which necessitates careful control of regioselectivity during synthesis.
- Reaction conditions such as solvent choice, temperature, and coupling reagent stoichiometry significantly affect the yield and purity.
- Protecting groups are generally avoided or minimized to streamline synthesis and reduce purification steps.
- Analytical data such as LCMS, NMR, and HPLC confirm the structure and purity of the final compound, with typical molecular weight 232.2 g/mol and formula C10H8N4O3.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Amide Coupling | 5-Amino-3H-imidazole-4-carboxylic acid + 2-aminopyridine | EDCI, HOBt, DMF | Room temp, 12-24 h | >80% | Mild, high purity, scalable | Requires pure amino acid intermediate |
| Pre-functionalized Imidazole Amidation | Imidazole derivative with activated carboxyl | Aminopyridine, coupling agents | Mild to moderate temp | Moderate to high | Direct, fewer steps | Possible regioselectivity issues |
| Oxidative Carboxylation Post-Amidation | Amide intermediate | Oxidants (e.g., RuCl3) | Controlled oxidation | Variable | Late-stage functionalization | Risk of side reactions |
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-2-ylcarbamoyl)-3H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides or carboxylic acid derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazole or pyridine derivatives.
Scientific Research Applications
5-(Pyridin-2-ylcarbamoyl)-3H-imidazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(Pyridin-2-ylcarbamoyl)-3H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved .
Comparison with Similar Compounds
5-(4-Aminophenylcarbamoyl)-3H-imidazole-4-carboxylic Acid
- Structural Differences: The pyridine ring in the target compound is replaced with a 4-aminophenyl group.
- Key Properties: Molecular Formula: C₁₁H₁₀N₄O₃ (vs. C₁₀H₈N₄O₃ for the target compound). The amino group introduces additional hydrogen-bonding sites, which may improve binding affinity in biological systems (e.g., kinase inhibitors) .
5-{3-[2-(5-Fluoro-1H-indol-3-yl)-ethyl]-3-furan-2-yl-methyl)-thioureido}-3H-imidazole-4-carboxylic Acid Amide
- Structural Differences :
- The carbamoyl group is replaced with a thioureido linker bearing 5-fluoroindole and furan substituents.
- The carboxylic acid at position 4 is substituted with an amide.
- Key Properties: Molecular Formula: C₂₀H₁₉FN₆O₂S. Fluorine incorporation may improve metabolic stability, while the amide group reduces acidity compared to the carboxylic acid analog, altering pharmacokinetic profiles .
Methyl Ester Derivative: 5-(Fluorophenylureido)-3-(2-piperidin-1-yl-ethyl)-3H-imidazole-4-carboxylic Acid Methyl Ester
- Structural Differences :
- A methyl ester replaces the carboxylic acid.
- A piperidinylethyl chain is added at position 3 of the imidazole.
- The carbamoyl group is modified to a fluorophenylureido moiety.
- Key Properties :
5-Methyl-2-(4-Nitrophenyl)-3H-imidazole-4-carboxylic Acid
- Structural Differences: No carbamoyl group; instead, a 4-nitrophenyl group is present at position 2. A methyl group substitutes position 5.
- Key Properties :
Tetrazole-Containing Analog: Trityl Olmesartan Dimer Impurity
- Structural Differences :
- The carboxylic acid is retained, but the carbamoyl group is replaced with a tetrazolyl biphenylmethyl system.
- A hydroxybutyl substituent is added.
- Key Properties :
Research Implications
- Pharmaceutical Design : Substitutions like bioisosteric tetrazoles or prodrug esters (e.g., methyl ester) optimize pharmacokinetics without altering target engagement .
- Material Science : Nitrophenyl and methyl groups in analogs enable tailored electronic properties for conductive or coordination materials .
- SAR Insights: The carbamoyl group’s replacement with thioureido or aminophenyl moieties highlights its role in modulating solubility and binding affinity .
Biological Activity
5-(Pyridin-2-ylcarbamoyl)-3H-imidazole-4-carboxylic acid (CAS 436088-75-4) is a compound that has garnered interest in the pharmaceutical field due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources.
- Molecular Formula : CHNO
- Molecular Weight : 232.2 g/mol
- Structure : The compound features a pyridine ring attached to an imidazole core, which is known for its role in various biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its antiparasitic and potential anticancer properties.
Antiparasitic Activity
Recent studies have indicated that compounds with similar structural motifs can exhibit significant antiparasitic activity. For instance, the incorporation of polar functionalities has been shown to enhance aqueous solubility and metabolic stability, critical factors for effective drug action against parasites such as Plasmodium falciparum (the causative agent of malaria) .
In particular, modifications to the imidazole and pyridine moieties have led to variations in potency. For example, analogs with different substituents on the pyridine ring demonstrated varying degrees of efficacy against malaria parasites. A notable finding was that the introduction of certain groups could either enhance or diminish activity significantly, emphasizing the importance of molecular design in drug development .
Study 1: Structure-Activity Relationship (SAR)
A study focused on the SAR of imidazole derivatives indicated that modifications at specific positions significantly influenced biological activity. The introduction of electron-withdrawing groups on the pyridine ring was found to enhance antiproliferative effects against cancer cell lines .
| Compound | Activity (EC50) | Comments |
|---|---|---|
| This compound | TBD | Potential antiparasitic activity observed |
| Analog A | 0.010 µM | High potency against P. falciparum |
| Analog B | 0.577 µM | Moderate potency, structural modification reduced efficacy |
Study 2: Metabolic Stability and Efficacy
Research has highlighted that metabolic stability is crucial for maintaining drug levels in vivo. The compound’s metabolic profile was evaluated using human liver microsomes, revealing that certain analogs exhibited improved stability while retaining biological activity .
Q & A
Q. What are the recommended synthetic routes for 5-(Pyridin-2-ylcarbamoyl)-3H-imidazole-4-carboxylic acid, and how can reaction conditions be optimized?
Methodology :
- Stepwise Condensation and Cyclization : Start with 2-aminopyridine and a carboxylic acid derivative (e.g., ethyl 4-trifluoromethylimidazole-5-carboxylate) under reflux with acetic acid. Catalysts like palladium or copper enhance yield .
- Functional Group Modification : Post-cyclization, introduce the pyridin-2-ylcarbamoyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .
- Optimization : Adjust solvent polarity (e.g., DMF for high solubility) and temperature (80–100°C) to minimize side reactions. Monitor purity via HPLC .
Q. How can the structural integrity of this compound be validated using crystallographic and spectroscopic techniques?
Methodology :
Q. What role does this compound play in coordination chemistry, particularly in designing osmium-based sensors?
Methodology :
- Ligand Design : The imidazole-carboxylic acid moiety binds transition metals (e.g., Os²⁺) via N,O-chelation. Prepare dinuclear Os(II) complexes for redox studies .
- Electrochemical Analysis : Use cyclic voltammetry (0.1 M TBAP in CH₃CN) to identify Os(II/III) redox couples (E₁/2 ≈ 0.24 V vs. SCE) .
- Anion Sensing : Test fluoride selectivity via UV-Vis titration (log K = 6.83) and DFT calculations to confirm N-H∙∙∙F⁻ interactions .
Q. How can computational methods (e.g., DFT) predict the compound’s electronic behavior and interaction with biological targets?
Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level. Analyze frontier orbitals (HOMO-LUMO gap ~4.1 eV) to assess reactivity .
- Molecular Docking : Simulate binding to enzymes (e.g., histidine decarboxylase) using AutoDock Vina. Prioritize binding poses with ΔG < -7 kcal/mol .
- ADMET Prediction : Use SwissADME to evaluate bioavailability (%ABS > 70) and blood-brain barrier penetration .
Q. What strategies resolve contradictions in reported bioactivity data for structural analogs?
Methodology :
- Meta-Analysis : Compare IC₅₀ values across studies (e.g., imidazole-based inhibitors of angiotensin receptors vs. COX-2) .
- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with potency .
- Reproducibility Testing : Validate assays under standardized conditions (e.g., pH 7.4, 37°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
